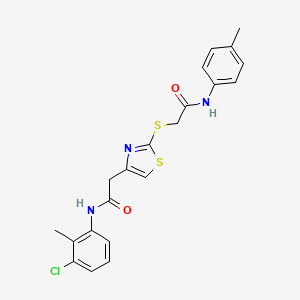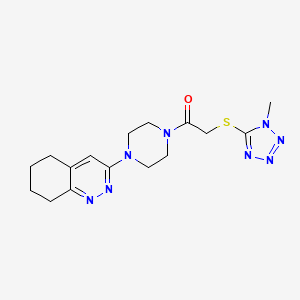
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it is an organic molecule with several functional groups, including a tetrazole, a thioether, a piperazine, and a ketone.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. For example, the tetrazole might undergo reactions typical of aromatic compounds, while the ketone could be involved in reactions like nucleophilic addition.Physical And Chemical Properties Analysis
Physical and chemical properties like melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties.Aplicaciones Científicas De Investigación
Synthesis and Anticandidal Activity
A study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, exploring their structures and evaluating their anticandidal activity and cytotoxic effects. Some of these compounds exhibited potent anticandidal properties with minimal cytotoxicity, indicating potential for developing new antifungal agents (Kaplancıklı et al., 2014).
Antiviral Activity
Another research avenue involved synthesizing derivatives for antiviral applications. For instance, synthesis, reactions, and evaluation of antiviral activity were conducted on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, showing potential in anti-HSV1 and anti-HAV-MBB activities, highlighting the role of these compounds in developing new antiviral drugs (Attaby et al., 2006).
Antimicrobial Potential
Research into novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives showcased their potential as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities, revealing that some were as effective, if not more so, than conventional medicines. This work underscores the significance of these compounds in the search for new antimicrobial drugs (Zaidi et al., 2021).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro antituberculosis activity. Among these compounds, some exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects, suggesting a promising avenue for antituberculosis therapy development (Chitra et al., 2011).
Anti-Breast Cancer Agents
In the pursuit of novel anti-breast cancer agents, a study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing thiazolyl(hydrazonoethyl)thiazoles. These compounds, when subjected to antitumor activity evaluation against MCF-7 tumor cells, showed promising activities, marking a significant step towards developing new treatments for breast cancer (Mahmoud et al., 2021).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Direcciones Futuras
Future research could involve further studying the compound’s properties, exploring its potential uses, and optimizing its synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and might not apply to the specific compound you mentioned.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8OS/c1-22-16(19-20-21-22)26-11-15(25)24-8-6-23(7-9-24)14-10-12-4-2-3-5-13(12)17-18-14/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQKWWWKOQZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

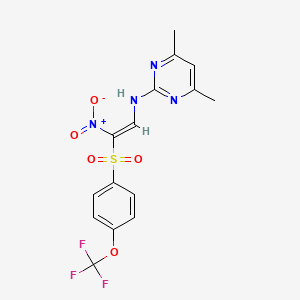
![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine](/img/structure/B2608817.png)
![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)
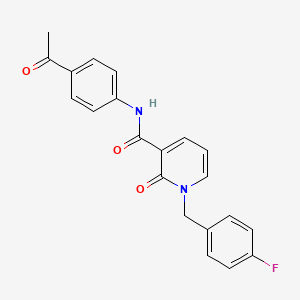
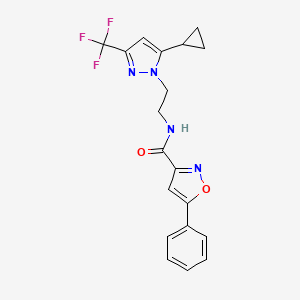
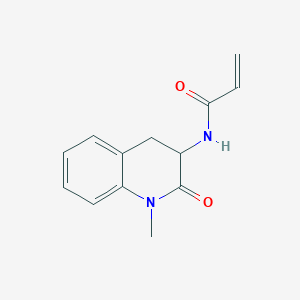
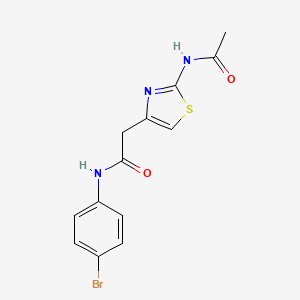
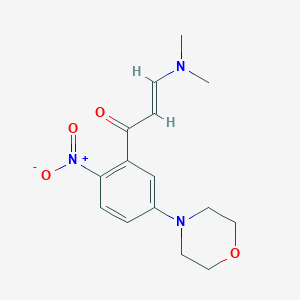
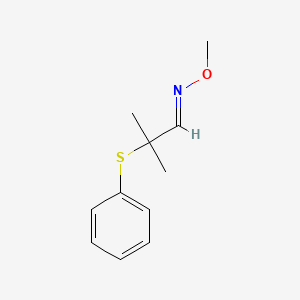
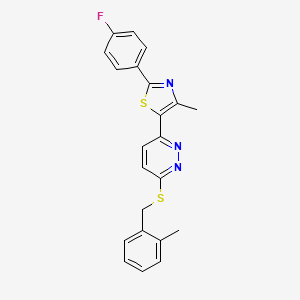
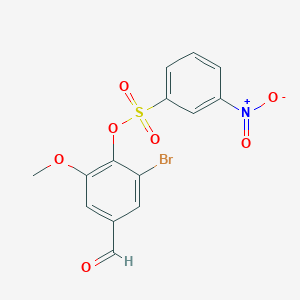
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
